Tris(diéthyldithiocarbamato)fer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

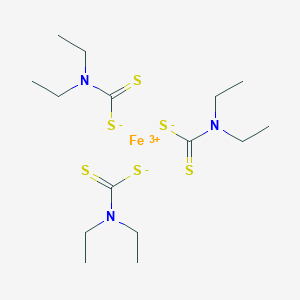

Iron, tris(diethyldithiocarbamato)- is a useful research compound. Its molecular formula is C15H30FeN3S6 and its molecular weight is 500.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron, tris(diethyldithiocarbamato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron, tris(diethyldithiocarbamato)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition enzymatique

Les ligands dithiocarbamates, tels que le diéthyldithiocarbamate de fer(III), ont été utilisés comme inhibiteurs enzymatiques . Leur capacité à former des complexes stables avec les métaux de transition a été utilisée dans cette application .

Traitement des maladies

Ces composés ont été utilisés dans le traitement de diverses maladies, notamment le VIH . Leurs propriétés uniques les rendent efficaces dans la lutte contre ces maladies .

Applications anticancéreuses

Le diéthyldithiocarbamate de fer(III) a été utilisé dans des applications anticancéreuses . La capacité du composé à former des complexes stables avec les métaux de transition peut être exploitée dans le développement de traitements anticancéreux .

Applications antimicrobiennes

Ce composé a également trouvé une application dans des applications antimicrobiennes . Ses propriétés uniques le rendent efficace dans la lutte contre diverses infections microbiennes .

Imagerie médicale

Le diéthyldithiocarbamate de fer(III) a été utilisé dans des applications d'imagerie médicale . Par exemple, l'application synergique de l'imagerie par résonance magnétique (IRM) et de la tomographie par émission de positons (TEP) a été réalisée avec du dithiocarbamate de cuivre radiomarqué lié à de l'oxyde de fer trivalent

Mécanisme D'action

Target of Action

Iron, tris(diethyldithiocarbamato)-, also known as Iron(III) diethyldithiocarbamate, is a coordination complex of iron with diethyldithiocarbamate . The primary target of this compound is nitric oxide (NO). Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to form Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .

Mode of Action

The compound’s interaction with its target, nitric oxide, results in the formation of Fe(dtc)2NO . This reaction is a part of the compound’s mode of action. The magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .

Biochemical Pathways

The biochemical pathways affected by Iron(III) diethyldithiocarbamate are primarily related to nitric oxide signaling. By reacting with nitric oxide, the compound can influence the availability and detection of this important signaling molecule .

Pharmacokinetics

It is known that the compound is a black solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.

Result of Action

The primary result of the action of Iron(III) diethyldithiocarbamate is the formation of Fe(dtc)2NO, which provides a means to detect nitric oxide . This can have significant implications for cellular signaling processes that involve nitric oxide.

Action Environment

The action of Iron(III) diethyldithiocarbamate can be influenced by environmental factors such as temperature and the presence of nitric oxide . The compound’s reactivity with nitric oxide and its sensitivity to temperature could potentially affect its efficacy and stability.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Iron, tris(diethyldithiocarbamato) is known to interact with various biomolecules. It characteristically reacts with nitric oxide to give Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO . The nature of these interactions is largely dependent on the nature of the amine substituents as well as temperature .

Cellular Effects

It is known that the magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .

Molecular Mechanism

At the molecular level, Iron, tris(diethyldithiocarbamato) exerts its effects through various mechanisms. Reflecting the strongly donating properties of dithiocarbamate ligands, Iron, tris(diethyldithiocarbamato) oxidizes at relatively mild potentials to give isolable iron (IV) derivatives .

Temporal Effects in Laboratory Settings

It is known that the Fe-S bonds in this compound are 231 pm at 79K but 356 pm at 297 K . These data indicate a low-spin configuration at low temperatures and a high spin configuration near room temperature .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Iron, tris(diethyldithiocarbamato)- can be achieved by reacting Iron(III) chloride hexahydrate with sodium diethyldithiocarbamate in methanol followed by precipitation with diethyl ether. The resulting product can then be purified through recrystallization in methanol.", "Starting Materials": ["Iron(III) chloride hexahydrate", "Sodium diethyldithiocarbamate", "Methanol", "Diethyl ether"], "Reaction": ["Dissolve Iron(III) chloride hexahydrate in methanol to form a solution.", "Add sodium diethyldithiocarbamate to the solution and stir for several hours at room temperature.", "Precipitate the resulting product by slowly adding diethyl ether to the solution.", "Filter the precipitate and wash with diethyl ether.", "Recrystallize the product in methanol to obtain pure Iron, tris(diethyldithiocarbamato)-."] } | |

Numéro CAS |

13963-59-2 |

Formule moléculaire |

C15H30FeN3S6 |

Poids moléculaire |

500.7 g/mol |

Nom IUPAC |

N,N-diethylcarbamodithioate;iron(3+) |

InChI |

InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |

Clé InChI |

WGPCJVLKOFIRMS-UHFFFAOYSA-K |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

SMILES canonique |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

| 13963-59-2 | |

Origine du produit |

United States |

Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?

A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.

Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)